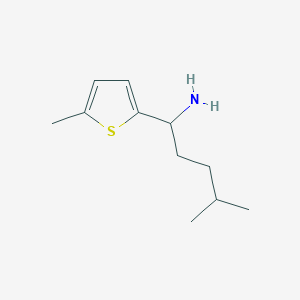
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine is an organic compound with the molecular formula C11H19NS It is characterized by the presence of a thiophene ring substituted with a methyl group at the 5-position and an amine group attached to a pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-5-methylthiophene, using a palladium-catalyzed coupling reaction.
Attachment of the Pentane Chain: The pentane chain can be introduced via a Grignard reaction, where the thiophene ring is reacted with a suitable Grignard reagent, such as 4-methylpentylmagnesium bromide.
Introduction of the Amine Group: The final step involves the conversion of the intermediate product to the desired amine through reductive amination using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amine derivatives
Substitution: Alkylated or acylated products
Applications De Recherche Scientifique
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine
- 4-Methyl-1-(5-methylthiophen-2-yl)hexan-1-amine
- 4-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine
Uniqueness
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine is unique due to its specific structural features, such as the length of the pentane chain and the position of the methyl group on the thiophene ring
Propriétés
Formule moléculaire |
C11H19NS |
|---|---|
Poids moléculaire |
197.34 g/mol |
Nom IUPAC |
4-methyl-1-(5-methylthiophen-2-yl)pentan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-8(2)4-6-10(12)11-7-5-9(3)13-11/h5,7-8,10H,4,6,12H2,1-3H3 |
Clé InChI |
XCNBYCKSKMOWPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(CCC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


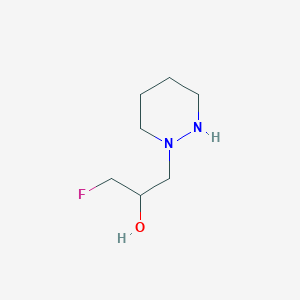
![4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13242614.png)
![N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13242622.png)
![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13242631.png)
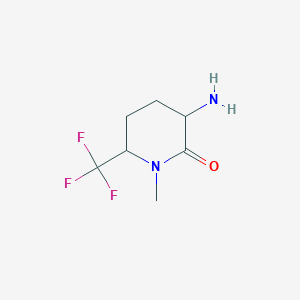
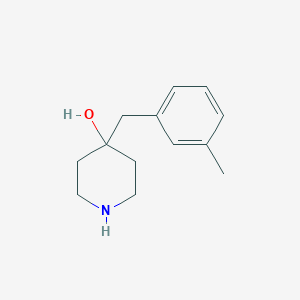
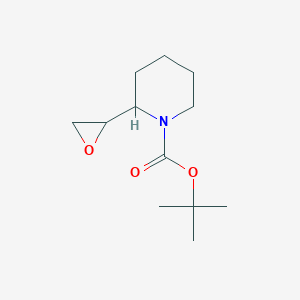
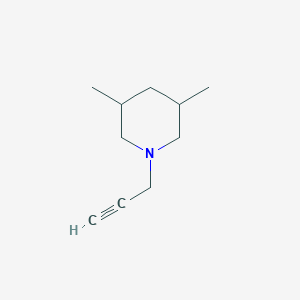
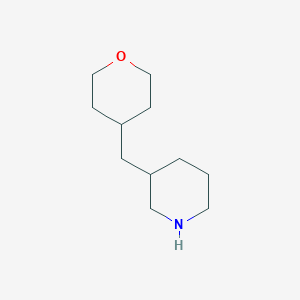
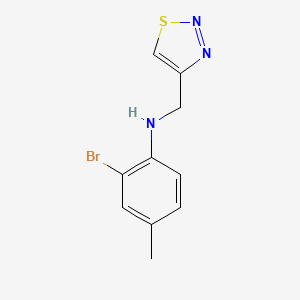


![4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13242681.png)

